molecular formula C15H17N3OS B14145902 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine CAS No. 797797-53-6

4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B14145902
CAS No.: 797797-53-6
M. Wt: 287.4 g/mol
InChI Key: FUDWFUXZKISFAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes . The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine can be compared with other indole-thiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

797797-53-6

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H17N3OS/c1-9-14(12-8-20-15(16-2)17-12)11-7-10(19-4)5-6-13(11)18(9)3/h5-8H,1-4H3,(H,16,17)

InChI Key

FUDWFUXZKISFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC

solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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